4-Ethyl-2,3-dimethyl-1H-pyrrole
Description
Historical Context and Evolution of Pyrrole (B145914) Chemistry Research
The history of pyrrole chemistry began in the 19th century. In 1834, Friedlieb Ferdinand Runge first obtained pyrrole, which he called "fiery oil," from the dry distillation of bones. pearson.comwikipedia.org A significant leap in interest came with the discovery that the pyrrole ring is a fundamental component of crucial natural pigments like heme (in blood) and chlorophyll (B73375) (in plants). pageplace.de This connection to the "pigments of life" dominated research in the late 19th and early 20th centuries. pageplace.de
Despite its importance, research into simpler pyrrole derivatives progressed slowly, partly due to difficulties in their isolation and handling. pageplace.de A resurgence of interest occurred from the mid-20th century onwards, fueled by the isolation of naturally occurring pyrrole compounds with biological activity and the application of modern theoretical concepts to understand its chemical reactivity. pageplace.de Today, research continues to expand, with a focus on developing novel synthetic methods and exploring the applications of pyrrole derivatives in areas like medicine and materials science. benthamdirect.comresearchgate.neteurekaselect.com
Foundational Principles of Pyrrole Aromaticity and Reactivity
The aromaticity of pyrrole is explained by Hückel's rule. For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons, where 'n' is a non-negative integer. byjus.combyjus.com The pyrrole ring is a planar, five-membered ring. Each of the four carbon atoms contributes one π electron, and the nitrogen atom contributes its lone pair of electrons to the π system. libretexts.org This results in a total of six π electrons (where n=1), fulfilling Hückel's rule and conferring aromatic stability to the ring. byjus.combyjus.commasterorganicchemistry.com
This delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich and significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.comonlineorganicchemistrytutor.com Electrophilic attack preferentially occurs at the C2 (alpha) position, as the resulting carbocation intermediate is stabilized by three resonance structures, which is more stable than the intermediate formed from attack at the C3 (beta) position, which has only two resonance structures. onlineorganicchemistrytutor.comslideshare.netvedantu.com However, pyrrole is sensitive to strong acids, which can lead to polymerization. mbbcollege.in
Broader Context of Alkyl-Substituted Pyrroles in Organic Chemistry
Alkyl-substituted pyrroles, such as 4-Ethyl-2,3-dimethyl-1H-pyrrole, are a significant subclass of pyrrole derivatives. The presence of alkyl groups on the pyrrole ring influences its physical and chemical properties. Alkyl groups are electron-donating, which can further increase the electron density of the pyrrole ring, affecting its reactivity in substitution reactions. mdpi.com The substitution pattern also has a great influence on the properties of the resulting salts. cdnsciencepub.com
The synthesis of alkyl-substituted pyrroles is a central theme in organic chemistry, with several named reactions dedicated to their construction. The most common methods include the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Hantzsch pyrrole synthesis. wikipedia.orgtaylorandfrancis.comwikipedia.orgbiosynce.com These methods typically involve the condensation of dicarbonyl compounds with amines or other nitrogen-containing reagents. uctm.eduorganic-chemistry.org Modern synthetic strategies continue to be developed, focusing on efficiency, milder reaction conditions, and greener chemistry principles. researchgate.netacs.org The mechanism of oxidation and nucleophilic substitution of alkylpyrroles has also been a subject of research, revealing complex interactions with molecular oxygen and nucleophiles. nih.gov
Overview of Current Academic Research Trends in Pyrrole Derivatives
Current research on pyrrole derivatives is vibrant and multidisciplinary. A major focus is on medicinal chemistry, where the pyrrole scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. alliedacademies.orgnih.gov Scientists are actively developing new pyrrole-based compounds with potential antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comalliedacademies.orgnih.gov
In the field of materials science, pyrrole derivatives are key building blocks for conducting polymers, such as polypyrrole, and for the creation of porphyrin-based nanoscale materials. nih.gov These materials have promising applications in theranostics, combining therapeutic and diagnostic functions, for example, in targeted cancer therapy and bioimaging. nih.gov The development of sustainable and efficient synthetic methods for pyrrole derivatives, including the use of nanocatalysts and green solvents, is another active area of academic inquiry. researchgate.nettaylorandfrancis.com
Properties of this compound
While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its fundamental chemical and physical properties have been characterized.
| Property | Value |
| Synonyms | Hemopyrrole, 4-Aethyl-2,3-dimethyl-pyrrol |
| CAS Number | 491-18-9 |
| Molecular Formula | C₈H₁₃N |
| Molar Mass | 123.20 g/mol |
| Boiling Point | 175.67 °C |
| Melting Point | 16.5 °C |
| Density | 0.915 g/cm³ |
Data sourced from references onlineorganicchemistrytutor.comnih.gov.
A 1953 communication reported the synthesis of hemopyrrole-dicarboxylic acid, a related compound. acs.org Decarboxylation of this dicarboxylic acid derivative could potentially offer a route to hemopyrrole, though detailed procedures for this specific transformation are not provided in the reference.
Structure
3D Structure
Properties
CAS No. |
491-18-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-5-9-7(3)6(8)2/h5,9H,4H2,1-3H3 |
InChI Key |
WGUZBCNNSVWXTR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C |
Canonical SMILES |
CCC1=CNC(=C1C)C |
Other CAS No. |
491-18-9 |
Synonyms |
2,3-dimethyl-4-ethylpyrrole hemopyrrole |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2,3 Dimethyl 1h Pyrrole and Its Analogues
Classical Cyclization Approaches
The traditional methods for pyrrole (B145914) synthesis, while sometimes limited by harsh conditions, remain fundamental to the field. thieme-connect.comacs.orgrgmcet.edu.in
The Knorr pyrrole synthesis, a classic reaction, involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org123helpme.com To synthesize alkyl-substituted pyrroles such as 4-Ethyl-2,3-dimethyl-1H-pyrrole, modifications to the standard Knorr synthesis are necessary. This typically involves the careful selection of starting materials. For instance, the reaction could conceptually involve the condensation of 3-amino-2-pentanone with 3-methyl-2,4-pentanedione. A significant challenge in the Knorr synthesis is the propensity of α-amino-ketones to self-condense. wikipedia.org To circumvent this, they are often generated in situ from the corresponding oximes. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| α-amino-ketone | β-ketoester | Zinc, Acetic Acid | Substituted Pyrrole |
| Ethyl acetoaminoacetate | Ethyl acetoacetate (B1235776) | Double Condensation | 2,4-diethoxycarbonyl-3,5-dimethylpyrrole |
This table illustrates the general reactants for the Knorr Pyrrole Synthesis and a specific example.
A catalytic version of the Knorr pyrrole synthesis has been developed, utilizing a manganese catalyst for the dehydrogenative coupling of 1,2-amino alcohols with keto esters, producing hydrogen as a byproduct. organic-chemistry.org
The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing pyrroles. rgmcet.edu.inwikipedia.org It involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inwikipedia.org For this compound, the required precursor would be 3,4-dimethyl-2,5-hexanedione. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org While effective, classical Paal-Knorr conditions can be harsh, often requiring prolonged heating in acid, which can be detrimental to sensitive functional groups. rgmcet.edu.in
Numerous modifications have been developed to render the Paal-Knorr synthesis milder and more efficient. These include the use of various catalysts such as iron(III) chloride, organic-chemistry.org magnesium nitride, uctm.edu and even enzymes like α-amylase. nih.gov Proline has also been shown to catalyze the Paal-Knorr synthesis, enabling the construction of highly functionalized pyrroles. rsc.org
| 1,4-Dicarbonyl Compound | Amine Source | Conditions | Product |
| 3,4-dimethyl-2,5-hexanedione | Ammonia | Neutral or weakly acidic | 4,5-dimethyl-1H-pyrrole (analogue) |
| 2,5-dimethoxytetrahydrofuran | Primary Amine | Iron(III) chloride, water | N-substituted pyrrole |
This table shows the general reactants for the Paal-Knorr Synthesis and an example of a modified approach.
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net While less common than the Knorr and Paal-Knorr methods, the Hantzsch synthesis offers a viable route to polysubstituted pyrroles. thieme-connect.com To synthesize a pyrrole with the substitution pattern of this compound, one could envision reacting ethyl 2-ethylacetoacetate with 3-chloro-2-butanone (B129570) in the presence of ammonia.
Recent advancements have focused on improving the efficiency and scope of the Hantzsch synthesis. For example, mechanochemical methods, such as ball milling, have been employed to facilitate the reaction. youtube.com The use of ytterbium(III) triflate as a Lewis acid catalyst has been shown to alter the regioselectivity of the reaction. thieme-connect.com
| β-Ketoester | α-Haloketone | Amine Source | Product |
| Ethyl 2-ethylacetoacetate | 3-chloro-2-butanone | Ammonia | 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (analogue) |
This table outlines the general components of the Hantzsch Pyrrole Synthesis and a hypothetical example for an analogue of the target compound.
Modern Catalytic Synthetic Routes
The development of modern catalytic methods has revolutionized pyrrole synthesis, offering milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.
Transition metals have proven to be powerful catalysts for the construction of the pyrrole ring. A variety of metals, including palladium, ruthenium, and copper, have been utilized in diverse synthetic strategies. organic-chemistry.org For instance, ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Palladium catalysis, in cooperation with isothiourea, has been used for the enantioselective α-allylation of pyrrole acetic acid esters. nih.govrsc.org Copper-catalyzed reactions of 1,4-dihalo-1,3-dienes with amines also provide a route to pyrroles. uctm.edu
Titanium-catalyzed [2+2+1] cycloadditions of alkynes and isocyanides represent a multicomponent approach to highly substituted pyrroles. nih.gov Furthermore, gold catalysis has been employed in the reaction of 2H-azirines with ynamides and in the cyclization of α-amino ketones with alkynes to yield substituted pyrroles. uctm.eduacs.org
| Catalyst | Reactants | Reaction Type |
| Ruthenium | Secondary alcohols, Amino alcohols | Dehydrogenative coupling |
| Palladium/Isothiourea | Pyrrole acetic acid esters, Allylic carbonates | α-allylation |
| Copper | 1,4-dihalo-1,3-dienes, Amines | Cyclization |
| Titanium | Alkynes, Isocyanides | [2+2+1] Cycloaddition |
| Gold | 2H-azirines, Ynamides | Cyclization |
This table summarizes various transition metal-catalyzed methods for pyrrole synthesis.
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Organocatalysis and metal-free reactions have emerged as powerful alternatives to traditional metal-catalyzed processes. rsc.orgrsc.org Organocatalytic approaches often utilize small organic molecules, such as amines and Brønsted acids, to catalyze the formation of the pyrrole ring. rsc.orgnih.govnih.gov For example, chiral phosphoric acids have been used in combination with a Lewis acid for the enantioselective synthesis of axially chiral aryl pyrroles. rsc.org
Metal-free methods for pyrrole synthesis are also gaining prominence. rsc.orgacs.org These reactions often proceed through domino or cascade sequences, allowing for the rapid construction of complex pyrrole structures from simple starting materials. acs.org One such method involves the reaction of (E)-β-bromonitrostyrenes with enaminones in water. acs.org Another approach utilizes a photo-induced, metal-free multicomponent reaction involving amines, carboxylic acids, and methyl acetoacetate under solvent-free conditions. rsc.org
| Approach | Catalysts/Conditions | Reactants |
| Organocatalysis | Chiral phosphoric acid, Lewis acid | 1,4-diketones, Aromatic amines |
| Metal-Free | Water | (E)-β-bromonitrostyrenes, Enaminones |
| Metal-Free | Visible light, Benzophenone | Amines, Carboxylic acids, Methyl acetoacetate |
This table highlights modern organocatalytic and metal-free strategies for pyrrole synthesis.
One-Pot and Multicomponent Reactions for Substituted Pyrroles
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality generated in the previous step. researchgate.net These processes are powerful tools for building molecular complexity in a single, streamlined operation. nih.gov
Recent developments have focused on catalyst-driven cascade reactions. For instance, a heterogeneous cobalt catalyst has been used for the cascade synthesis of various pyrroles from nitroarenes. nih.gov This process involves the (transfer) hydrogenation of the nitroarene followed by a Paal-Knorr condensation, using benign reductants like dihydrogen (H₂) or formic acid. nih.gov A key advantage of this method is that it can be performed without solvents or external co-catalysts, enhancing its step economy. researchgate.netnih.gov
Organocatalysis has also emerged as a powerful strategy. Researchers have demonstrated that domino reactions of α,β-unsaturated aldehydes and α-carbonyl oximes can yield N-hydroxy pyrroles through a Michael addition/aldol condensation sequence. nih.gov Similarly, a three-component reaction of aldehydes, (Z)-β,β-bromo-nitroalkenes, and amines, catalyzed by an organocatalyst, can produce 3,4-disubstituted pyrroles in good to excellent yields. nih.gov Another notable example is the one-pot synthesis of polysubstituted pyrroles from 1,2-diones, aryl amines, and aldehydes, using an organocatalyst like 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O). nih.gov
The Ugi four-component condensation (U-4CC) is a cornerstone of multicomponent chemistry, reacting an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org This reaction is highly atom-economical, with the loss of only a water molecule, and typically proceeds quickly under high concentration in polar, aprotic solvents. wikipedia.org The irreversible Mumm rearrangement is the final step that drives the entire reaction sequence. wikipedia.org
The versatility of the Ugi reaction has been harnessed for the synthesis of complex heterocyclic systems, including pyrrole derivatives. For example, Ugi products can be converted into highly activated N-acylpyrroles. rsc.org In one strategy, a microwave-assisted, one-pot Ugi/cyclization sequence using N-Boc-pyrrole-2-carbaldehyde, an amine, an isocyanide, and an α-keto acid was developed to construct pyrrolopyridinone ring systems. thieme-connect.com The Ugi reaction is a key step in the synthesis of various active pharmaceutical ingredients (APIs), showcasing its power in generating molecular complexity efficiently. nih.gov
Beyond the classic Ugi reaction, other MCRs have been developed for pyrrole synthesis. A novel oxidant-free multicomponent reaction between a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) yields fully substituted fused pyrroles under mild conditions. acs.org This method avoids potentially hazardous oxidizing agents often used in other synthetic routes. acs.orgacs.org Another approach involves a four-component reaction of butane-2,3-dione with α-aminophosphorous ylides, which are generated in situ, to produce tetrasubstituted pyrroles. researchgate.net
Strategic Introduction of Alkyl Substituents
The precise placement of substituents, such as ethyl and methyl groups in this compound, is critical for defining the molecule's properties. This requires synthetic methods that offer high regioselectivity.
Direct C-H alkylation is a powerful and atom-economical method for introducing alkyl groups onto a pyrrole ring. Palladium-catalyzed reactions have shown significant promise in this area. A palladium/norbornene co-catalyzed process enables the regioselective alkylation of the C-H bond adjacent to the NH group in N-unprotected pyrroles. jiaolei.groupthieme-connect.com This method uses primary alkyl halides as the electrophile and proceeds under mild conditions to give 5-alkyl-1H-pyrroles with high regioselectivity, avoiding the common side reaction of N-alkylation by using a weak base like potassium bicarbonate. jiaolei.groupthieme-connect.com
The pyrrole nucleus itself can act as a directing group to facilitate regioselective C-H activation. acs.orgnih.gov For instance, in 2-phenylpyrroles, the pyrrole ring can direct a palladium catalyst to selectively alkylate the ortho-position of the phenyl ring. acs.orgnih.govacs.org This reaction proceeds with functionalized primary alkyl bromides or benzyl (B1604629) chlorides under mild conditions, without the need for additional ligands. acs.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings, which can then be further transformed to generate substituted aromatic systems, including pyrroles. While the inherent aromaticity of pyrrole limits its reactivity as a diene, various strategies can overcome this limitation. ucla.edu
N-arylpyrroles can undergo a Diels-Alder cycloaddition with benzynes, generated in situ from diaryliodonium salts, to produce bridged-ring amines in moderate to excellent yields. nih.gov These adducts can then be converted to N-phenylamine derivatives. nih.gov The reactivity of the pyrrole diene can be enhanced by attaching electron-withdrawing groups to the nitrogen atom. ucla.edu
Divergent synthetic pathways utilizing the Diels-Alder reaction have been developed to create complex polycyclic indole (B1671886) structures from simple pyrrole precursors. For example, 2-vinylpyrroles can undergo a highly stereoselective endo-Diels-Alder cycloaddition with dienophiles like maleimides to furnish fused polycyclic systems. nih.gov While pyrroles are generally considered poor dienes, the reaction can be promoted under thermal conditions, sometimes requiring modification of the dienophile to achieve the desired cycloaddition. researchgate.net These cycloaddition reactions are fundamental in building complex molecular frameworks that are precursors to a variety of fused pyrrole heterocycles. nih.gov
Green Chemistry Considerations in Pyrrole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In pyrrole synthesis, this translates to using environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient activation methods like microwave or ultrasound irradiation. researchgate.netsemanticscholar.org
The classic Paal-Knorr reaction, which synthesizes pyrroles from a 1,4-dicarbonyl compound and an amine, is inherently green as it only produces water as a byproduct. acs.org This reaction can be further improved by running it under solvent- and catalyst-free conditions, for instance at a mild temperature of 60 °C, which aligns with green chemistry principles of energy efficiency and waste reduction. acs.org
Water is an ideal green solvent, and several multicomponent reactions for pyrrole synthesis have been developed to run in aqueous media. orientjchem.org For example, a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) can proceed in water at 70°C without any catalyst. orientjchem.org The use of heterogeneous catalysts, which can be easily recovered and recycled, is another key aspect of green pyrrole synthesis. nih.gov Nanoparticle catalysts and other heterogeneous systems have been successfully employed in one-pot multicomponent reactions to produce bioactive pyrroles. nih.gov
Photochemical and electrochemical methods are also gaining attention as sustainable enabling technologies for pyrrole synthesis. rsc.org These methods offer alternative reaction pathways from diverse nitrogen-containing precursors, often under mild conditions, further expanding the toolkit for green pyrrole synthesis. rsc.org
Table of Mentioned Compounds
Solvent-Free and Mild Reaction Conditions
The pursuit of green chemistry has led to the development of synthetic protocols that operate under mild conditions and minimize or eliminate the use of volatile organic solvents. These approaches not only reduce the environmental impact but also often lead to simpler reaction setups and purification procedures.
One of the most classic and adaptable methods for pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrgmcet.edu.in Research has demonstrated that this reaction can be effectively carried out under solvent-free conditions, sometimes even without a catalyst, by simply mixing the reactants at room temperature. rsc.org For instance, the reaction of 2,5-hexanedione (B30556) with various amines has been shown to produce the corresponding N-substituted pyrroles in excellent yields under these catalyst- and solvent-free conditions. rsc.org
To enhance reaction rates and yields under mild conditions, various catalysts have been employed. Heterogeneous catalysts, such as commercially available aluminas, have proven effective for the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com These reactions can be conducted at a relatively low temperature of 60 °C in the absence of a solvent, offering high yields and the advantage of catalyst reusability. mdpi.com Similarly, silica-supported sulfuric acid has been utilized as a recyclable heterogeneous catalyst for the Paal-Knorr reaction at room temperature under solvent-free conditions, providing high yields in short reaction times. rgmcet.edu.in
Table 1: Examples of Solvent-Free Synthesis of Substituted Pyrroles
| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-Hexanedione, Benzylamine | None | Stirring, Room Temp | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 95 | rsc.org |
| 2,5-Hexanedione, Aniline | None | Stirring, Room Temp | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 98 | rsc.org |
| Acetonylacetone, Benzylamine | CATAPAL 200 (Alumina) | 60 °C, 45 min | N-benzyl-2,5-dimethyl-1H-pyrrole | 97 | mdpi.com |
| Acetonylacetone, n-Butylamine | CATAPAL 200 (Alumina) | 60 °C, 45 min | N-butyl-2,5-dimethyl-1H-pyrrole | 85 | mdpi.com |
Beyond the Paal-Knorr reaction, multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of highly substituted pyrroles under mild conditions. semanticscholar.orgnih.gov These reactions offer significant advantages by combining three or more starting materials in a single step to construct complex molecules, thereby reducing the number of synthetic operations and waste generation. researchgate.netorientjchem.org For example, a four-component reaction involving aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylates, and Meldrum's acid can be stirred in ethanol (B145695) at room temperature to afford polysubstituted pyrroles in excellent yields. semanticscholar.org
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Syntheses with high atom economy are inherently more sustainable as they generate less waste.
Multicomponent reactions are prime examples of atom-economical processes, as they are designed to incorporate the majority of atoms from the starting materials into the product structure. researchgate.net The synthesis of tetrasubstituted pyrroles through the reaction of 1,3-dicarbonyls, arylglyoxals, and ammonium acetate under solvent- and catalyst-free conditions is a notable example of a highly atom-efficient process. semanticscholar.org
Catalysis plays a crucial role in enhancing reaction efficiency and, consequently, atom economy. Sustainable catalytic systems, such as those employing iridium catalysts, enable the synthesis of pyrroles from secondary alcohols and amino alcohols. nih.gov In this process, the only by-products are two equivalents of hydrogen gas, representing a highly atom-economical transformation. nih.gov The catalyst operates under mild conditions and tolerates a wide range of functional groups. nih.gov
The development of metal-catalyzed three-component reactions also provides an atom-economic route to functionalized pyrroles. dntb.gov.ua These sequential reactions are designed to maximize the incorporation of atoms from the starting materials into the final heterocyclic product. The efficiency of these reactions is often high, leading to good yields of the desired pyrroles with minimal waste.
Table 2: High Atom Economy Syntheses of Polysubstituted Pyrroles
| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Aromatic amines, Arylglyoxals, Dialkyl acetylenedicarboxylates, Meldrum's acid | Ethanol, Room Temp | One-pot, excellent yields | semanticscholar.org |
| Iridium-Catalyzed Dehydrogenative Coupling | Secondary alcohols, Amino alcohols | Iridium complex | H₂ is the only byproduct | nih.gov |
| Catalyst-Free Multicomponent Reaction | 1,3-Dicarbonyls, Arylglyoxals, Ammonium acetate | Solvent- and catalyst-free | High atom economy, single regioisomer | semanticscholar.org |
Chemical Reactivity and Derivatization Studies of 4 Ethyl 2,3 Dimethyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions
Pyrroles, in general, are electron-rich aromatic compounds that readily undergo electrophilic substitution, and the presence of activating alkyl groups in 4-Ethyl-2,3-dimethyl-1H-pyrrole further enhances this reactivity. wikipedia.org Electrophilic attack typically occurs at the α-position (C2 or C5) due to the greater stability of the resulting protonated intermediate. wikipedia.org For this compound, the C5 position is the primary site for electrophilic substitution.
Halogenation: The halogenation of pyrroles is a well-established method for their functionalization. wikipedia.org Pyrroles can be halogenated using various reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂). wikipedia.org Due to the high reactivity of the pyrrole (B145914) ring, these reactions often lead to polyhalogenated products, although monohalogenation can be achieved under controlled conditions. wikipedia.org For instance, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with excess N-bromosuccinimide or bromine has been shown to result in the formation of a di-brominated unsaturated lactam. buketov.edu.kz While specific studies on the halogenation of this compound are not extensively detailed in the provided results, the general reactivity patterns of alkyl-substituted pyrroles suggest that it would readily undergo halogenation, primarily at the C5 position.
Nitration: Nitration of pyrroles can be achieved using nitrating agents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). wikipedia.org However, the reaction can be sensitive, as the acidic conditions can lead to polymerization of the pyrrole. wikipedia.org Studies on related pyrromethenones have shown that nitration can occur on the pyrrole ring. researchgate.net For this compound, nitration would be expected to yield 4-Ethyl-2,3-dimethyl-5-nitro-1H-pyrrole as the major product, given the directing effects of the alkyl groups and the inherent reactivity of the C5 position.
Table 1: Summary of Electrophilic Substitution Reactions on Pyrrole Derivatives
| Reaction | Reagent(s) | Expected Major Product with this compound | Reference(s) |
| Halogenation | NBS, NCS, Br₂ | 5-Halo-4-ethyl-2,3-dimethyl-1H-pyrrole | wikipedia.org |
| Nitration | HNO₃/Ac₂O | 4-Ethyl-2,3-dimethyl-5-nitro-1H-pyrrole | wikipedia.orgresearchgate.net |
Acylation: Acylation of pyrroles is a common method to introduce a carbonyl group, which can then be used for further synthetic transformations. wikipedia.org This can be accomplished using acid chlorides or anhydrides, sometimes with a Lewis acid catalyst. wikipedia.org The reaction typically occurs at the most reactive α-position. For this compound, acylation would introduce an acyl group at the C5 position.
Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including pyrroles. wikipedia.orgambeed.com The reaction employs a Vilsmeier reagent, typically generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The resulting chloroiminium ion acts as the electrophile. wikipedia.org This reaction is particularly useful for introducing a formyl group onto the pyrrole ring, which is a key precursor for the synthesis of more complex structures like dipyrromethanes and porphyrins. rsc.orgrsc.org For this compound, the Vilsmeier-Haack reaction would be expected to proceed smoothly to afford this compound-5-carbaldehyde.
Nucleophilic and Radical Reactions of Pyrrole Derivatives
Nucleophilic Reactions: Generally, the electron-rich nature of the pyrrole ring makes it resistant to nucleophilic aromatic substitution. quimicaorganica.org However, this reactivity can be altered by the presence of strong electron-withdrawing groups on the ring. quimicaorganica.orgrsc.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion. rsc.org In the case of this compound, direct nucleophilic substitution on the pyrrole ring is unlikely due to the presence of electron-donating alkyl groups. However, derivatives of this pyrrole, particularly those with electron-withdrawing groups introduced through electrophilic substitution, could potentially undergo nucleophilic reactions. Additionally, the N-H proton of the pyrrole is moderately acidic and can be removed by a strong base to form a pyrrolide anion, which is nucleophilic and can react with electrophiles. wikipedia.org
Radical Reactions: Pyrrole derivatives can participate in radical reactions. The abstraction of a hydrogen atom from a methyl group on a pyrrole ring can lead to the formation of a radical that can then dimerize. ibm.com The presence of the aromatic ring can stabilize benzylic radicals, making the C-H bonds at the position adjacent to the ring more susceptible to radical reactions. pressbooks.pub For this compound, radical abstraction could potentially occur at the ethyl or methyl groups. The antioxidant properties of some pyrrolic compounds have been attributed to their ability to undergo hydrogen atom transfer (HAT) to radical species. acs.org
Functional Group Interconversions on Side Chains
The alkyl and any introduced formyl groups on the this compound ring can be subjected to various functional group interconversions to create a diverse range of derivatives.
Oxidation of Alkyl Groups: The alkyl side chains of aromatic compounds can be oxidized under certain conditions. libretexts.orglibretexts.orgorgoreview.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. pressbooks.publibretexts.org In the case of this compound, the ethyl and methyl groups are potential sites for oxidation. The benzylic position of the ethyl group would be particularly susceptible to oxidation. pressbooks.pub
Oxidation of Formyl Groups: A formyl group, if introduced onto the pyrrole ring (e.g., via the Vilsmeier-Haack reaction), can be oxidized to a carboxylic acid group using standard oxidizing agents. This provides a route to pyrrole carboxylic acids, which are valuable synthetic intermediates.
Reduction of Carbonyl Groups: A formyl group on a pyrrole ring can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is a common step in the synthesis of various pyrrole-containing natural products and materials.
Reduction of Ester Groups: If an ester group is present on the pyrrole ring, it can be reduced to an alcohol. However, the reduction of ester groups on pyrroles can sometimes be challenging. For example, the reduction of 2-carboxylate pyrroles with diisobutylaluminium hydride (DIBAL-H) can be unfruitful. rsc.org Alternative methods, such as the reduction of a corresponding 2-thionoester with Raney nickel, have been developed to yield 2-formyl pyrroles. rsc.orgrsc.orgresearchgate.netresearchgate.net These formyl pyrroles are crucial building blocks for more complex polypyrrolic structures. rsc.org
Cycloaddition Reactions and Annulation Strategies
The participation of the pyrrole ring in cycloaddition reactions is a powerful tool for the rapid construction of polycyclic systems containing a nitrogen atom. However, the inherent aromaticity of the pyrrole nucleus often presents a thermodynamic barrier to such transformations, which temporarily disrupt this stable electronic configuration. The reactivity of a specific pyrrole derivative in these reactions is highly dependent on the nature and position of its substituents. For this compound, the electron-donating nature of the alkyl groups at the C2, C3, and C4 positions enhances the electron density of the pyrrole ring, which can influence its behavior as a diene or a dienophile in cycloaddition reactions.
Formation of Fused Heterocyclic Systems
The construction of fused heterocyclic systems from pyrrole precursors is a cornerstone of synthetic organic chemistry. While specific studies detailing the direct use of this compound in the formation of fused heterocycles through cycloaddition are not extensively documented in publicly available literature, the general reactivity of substituted pyrroles provides a framework for potential transformations.
One of the most common cycloaddition pathways is the [4+2] or Diels-Alder reaction, where the pyrrole can act as the diene component. The presence of electron-donating alkyl groups, as in this compound, generally increases the HOMO energy of the diene, which can facilitate reactions with electron-deficient dienophiles. However, the substitution pattern can also introduce steric hindrance, potentially impeding the approach of the dienophile.
In a more specialized context, derivatives of pyrroles, such as 4-acyl-1H-pyrrole-2,3-diones, have been shown to be versatile platforms for the synthesis of fused heterocycles. These compounds can participate in hetero-Diels-Alder reactions to form complex polycyclic systems. nih.govnih.govresearchgate.net Although not a direct reaction of this compound, functionalization of this starting material to a more activated species could open avenues for similar cycloaddition chemistries.
The following table summarizes the potential for this compound to participate in the formation of fused heterocyclic systems, based on the known reactivity of related pyrrole derivatives.
| Reaction Type | Potential Reactivity of this compound | Potential Products |
| [4+2] Cycloaddition (Diels-Alder) | May act as an electron-rich diene with suitable dienophiles. | Fused cyclohexene (B86901) derivatives, which can be further functionalized. |
| [3+2] Cycloaddition | Derivatives could participate as 1,3-dipoles. | Fused five-membered heterocyclic rings. |
| [2+2] Cycloaddition | Less common for pyrroles, may require photochemical activation. | Fused cyclobutane (B1203170) derivatives. |
It is important to note that the successful application of these reactions would likely require careful optimization of reaction conditions, including the choice of catalyst and dienophile, to overcome the inherent aromaticity of the pyrrole ring and any steric constraints.
Intramolecular Cyclizations for Complex Architectures
Intramolecular cyclizations of appropriately functionalized derivatives of this compound represent a powerful strategy for the synthesis of complex, multi-ring architectures. By tethering a reactive partner to the pyrrole nucleus, subsequent ring-closing reactions can proceed with high efficiency and stereocontrol.
While specific examples starting directly from this compound are not readily found in the literature, the principles of intramolecular cyclization are well-established for the pyrrole ring system. For instance, a common approach involves the introduction of a side chain at the nitrogen or a carbon atom of the pyrrole ring, which contains a dienophile or another reactive moiety.
Potential intramolecular cyclization strategies for derivatives of this compound are outlined in the table below.
| Cyclization Strategy | Required Functionalization of this compound | Resulting Architecture |
| Intramolecular Diels-Alder | Acylation or alkylation with a dienophile-containing side chain. | Fused polycyclic systems with a defined stereochemistry. |
| Intramolecular Heck Reaction | Introduction of a vinyl or aryl halide and a tethered alkene. | Fused ring systems formed via C-C bond formation. |
| Intramolecular Friedel-Crafts Acylation | Attachment of a carboxylic acid or acyl chloride derivative. | Fused ring systems containing a ketone functionality. |
The successful implementation of these strategies would hinge on the selective functionalization of the this compound core to introduce the necessary tethers for cyclization.
Comparative Reactivity Analysis with Related Pyrrole Isomers and Analogues
The reactivity of a substituted pyrrole is intricately linked to the electronic and steric effects of its substituents. A comparative analysis of the reactivity of this compound with its isomers and analogues can provide valuable insights into these structure-reactivity relationships.
For instance, the position of the ethyl and methyl groups on the pyrrole ring would significantly impact its reactivity. An isomer such as 2-Ethyl-3,4-dimethyl-1H-pyrrole would have a different electronic distribution and steric environment around the reactive C5 position compared to this compound.
The table below provides a hypothetical comparison of the expected reactivity of this compound with some of its isomers in electrophilic substitution, a fundamental reaction of pyrroles.
| Compound | Expected Relative Reactivity in Electrophilic Substitution | Rationale |
| This compound | High | The C5 position is activated by three electron-donating alkyl groups. |
| 2-Ethyl-3,4-dimethyl-1H-pyrrole | High | The C5 position is activated by three electron-donating alkyl groups, though with a different steric profile. |
| 3-Ethyl-2,4-dimethyl-1H-pyrrole | High | The C5 position is activated by three electron-donating alkyl groups. |
| Pyrrole | Lower | Lacks the activating effect of alkyl substituents. |
In the context of cycloaddition reactions, the increased electron density in this compound compared to unsubstituted pyrrole would likely enhance its reactivity as a diene. However, this is a generalization, and the specific outcome of any reaction would be subject to experimental verification. The reactivity of pyrrole is generally lower than that of furan (B31954) but higher than that of thiophene (B33073) in electrophilic substitution reactions due to the electron-donating nature of the nitrogen heteroatom. testbook.com
Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2,3 Dimethyl 1h Pyrrole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules like 4-Ethyl-2,3-dimethyl-1H-pyrrole. One-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for a complete and unambiguous structural assignment, two-dimensional (2D) NMR techniques are indispensable.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional NMR experiments provide correlational data that reveal the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the protons of the ethyl group (the methylene (B1212753) and methyl protons). It would also help to confirm the proximity of the methyl groups to other protons on the pyrrole (B145914) ring. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum links a specific proton to its attached carbon. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. youtube.com For instance, the proton signal of the C5-H would show a correlation to the C5 carbon atom of the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.com This is particularly powerful for piecing together the molecular skeleton. For example, the proton of the N-H group would show a correlation to the C2 and C5 carbons, and the protons of the 2-methyl group would show correlations to C2 and C3 of the pyrrole ring.
A study on a related compound, ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, utilized both ¹H and ¹³C NMR for its characterization, highlighting the utility of these techniques for substituted pyrroles. nih.gov Similarly, the synthesis of various polysubstituted pyrroles is often confirmed using ¹H and ¹³C NMR. nih.gov The chemical shifts in the ¹³C NMR spectra of pyrroles can be predicted with reasonable accuracy based on additive substituent effects. rsc.org
| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HMBC Correlations |
| N-H | C2, C5 | - | C2, C3, C4, C5 |
| C5-H | C5 | C4-H (if present) | C3, C4 |
| 2-CH₃ | C2-CH₃ | - | C2, C3 |
| 3-CH₃ | C3-CH₃ | - | C2, C3, C4 |
| 4-CH₂CH₃ | C4-CH₂ | 4-CH₃ | C3, C4, C5 |
| 4-CH₂CH₃ | C4-CH₃ | 4-CH₂ | C4 |
Solid-State NMR Applications
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to study molecular conformation and intermolecular forces. spectroscopyonline.com
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) would be found in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the pyrrole ring are expected in the 1500-1650 cm⁻¹ region, and C-N stretching vibrations appear around 1300-1400 cm⁻¹. The presence of hydrogen bonding can cause a broadening and a shift to lower frequency of the N-H stretching band. scialert.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the pyrrole ring would give rise to strong Raman signals. The C-C stretching and C-H bending vibrations of the alkyl substituents would also be observable. For heteroaromatic compounds like pyrroles, C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. scialert.net
A combined theoretical and experimental study on a chalcone (B49325) derivative of pyrrole demonstrated the use of FT-IR and DFT calculations to confirm the existence of a dimer, highlighting the power of vibrational spectroscopy in analyzing intermolecular interactions. nih.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3500 (broad) | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 |
| C=C Stretch (Ring) | 1650-1500 | Strong, 1650-1500 |
| C-N Stretch | 1400-1300 | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₃N), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nist.gov This level of accuracy distinguishes it from other compounds that may have the same nominal mass. The NIST WebBook reports the molecular weight of this compound as 123.1955. nist.gov
DART-MS and Other Soft Ionization Techniques
Direct Analysis in Real Time (DART) mass spectrometry is a soft ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.govresearchgate.net DART-MS is particularly useful for the analysis of small molecules and can provide mass spectra with little to no fragmentation, which is ideal for confirming the molecular weight. nih.gov When coupled with a high-resolution mass analyzer, DART-HRMS can quickly confirm the elemental composition of a sample. mdpi.com This technique is advantageous for high-throughput screening and for analyzing complex mixtures. Other soft ionization techniques like Electrospray Ionization (ESI) are also employed, though DART-MS can offer superior performance for less polar compounds. acs.org
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrrole and its derivatives, the absorption bands are typically attributed to π-π* transitions within the conjugated system of the pyrrole ring. researchgate.net
The parent pyrrole molecule exhibits absorption bands around 250 nm and 287 nm. researchgate.netresearchgate.net The substitution pattern on the pyrrole ring significantly influences the position and intensity of these absorption bands. Alkyl substituents, such as the ethyl and methyl groups in this compound, generally cause a bathochromic shift (a shift to longer wavelengths) due to their electron-donating inductive effects, which can increase the energy of the highest occupied molecular orbital (HOMO). The solvent can also play a role, with polar solvents potentially causing shifts in the absorption maxima due to interactions with the solute molecule. acs.org The study of UV-Vis spectra is crucial for understanding the electronic structure and the extent of conjugation in pyrrole derivatives. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture
The crystal packing of pyrrole derivatives is significantly influenced by the nature and position of their substituents, which dictate the types of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding, in particular, plays a crucial role in the supramolecular assembly of pyrroles possessing an N-H group.
In the crystal structures of many 1H-pyrrole derivatives, the N-H group acts as a hydrogen bond donor, while a suitable acceptor atom, such as an oxygen or nitrogen atom on an adjacent molecule, participates in the formation of hydrogen-bonded chains or dimers. For instance, in the crystal structure of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N—H⋯O hydrogen bonds, forming zigzag C(7) chains. iucr.org These chains are further interconnected by C—H⋯π interactions to build a three-dimensional network. iucr.org
Table 1: Illustrative Hydrogen Bond Motifs in Substituted Pyrroles
| Compound/Derivative Class | Hydrogen Bond Motif | Resulting Supramolecular Structure |
| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one iucr.org | N—H⋯O | Zigzag C(7) chains |
| Pyrrol-2-yl chloromethyl ketone derivatives mdpi.comuni-regensburg.de | Dimer R12(5) and R21(7) or Chain C(5) | Chains or Dimers |
| Methyl pyrrole-2-carboxylate mdpi.com | Chain C(5) and Dimer R22(6) | Chains and Dimers |
This table is illustrative and based on reported data for analogous compounds to infer potential motifs for the subject compound.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the stereochemical elucidation of chiral molecules. cas.czsaschirality.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the absolute configuration and conformation of enantiomers. saschirality.org
While this compound itself is not chiral, the introduction of a chiral center, an axis of chirality, or a plane of chirality into its derivatives would render them amenable to chiroptical analysis. The synthesis of chiral systems featuring a pyrrole unit is an active area of research. rsc.orgrsc.org
The chiroptical properties of such derivatives would be highly sensitive to the nature and location of the stereogenic unit. For example, research on chiral diketopyrrolo[3,4-c]pyrrole-based oligothiophenes has shown that the number of thiophene (B33073) units attached to the chiral core affects both the aggregation propensity and the helicity of the resulting supramolecular structures, as revealed by Electronic Circular Dichroism (ECD) spectroscopy. nih.gov Similarly, the synthesis of chiral hemiporphyrazine derivatives incorporating a chiral binaphthyl moiety results in distinct CD signals that are mirror images for the (R,R) and (S,S) enantiomers. nih.gov
In the case of chiral derivatives of this compound, one could envision several scenarios:
Introduction of a chiral substituent: Attaching a chiral alkyl or acyl group to the pyrrole nitrogen or one of the carbon atoms would induce chirality. The resulting CD or ORD spectrum would be influenced by the electronic transitions of the pyrrole chromophore perturbed by the chiral environment.
Atropisomerism: If bulky substituents were introduced at appropriate positions, restricted rotation around a single bond could lead to stable atropisomers, which are axially chiral. The synthesis of N-N axially chiral biheteroaryls containing pyrrole units has been reported, with their chirality confirmed by chiroptical methods. researchgate.net
Formation of chiral complexes: Coordination of a chiral metal center to the pyrrole derivative could also induce chiroptical activity.
Table 2: Potential Chiral Derivatives and Expected Chiroptical Signatures
| Type of Chiral Derivative | Potential Structural Feature | Expected Information from CD/ORD |
| Substituted at Nitrogen | N-((S)-1-phenylethyl)-4-ethyl-2,3-dimethyl-1H-pyrrole | Determination of absolute configuration at the new stereocenter. |
| Atropisomeric Derivative | Bulky ortho-substituted phenyl group at the 2-position | Confirmation of axial chirality and determination of enantiomeric excess. |
| Fused Chiral System | A chiral ring fused to the pyrrole backbone | Elucidation of the stereochemistry of the fused ring system. |
This table presents hypothetical examples to illustrate the application of chiroptical spectroscopy.
Theoretical and Computational Investigations on 4 Ethyl 2,3 Dimethyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The most significant computational research involving 4-Ethyl-2,3-dimethyl-1H-pyrrole is in the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts. A 2019 study by Lacerda et al. presented a combined experimental and theoretical investigation into the ¹³C and ¹H chemical shifts of three alkylpyrroles, including 2,4-dimethyl-3-ethylpyrrole (an isomer of the target compound), particularly in their protonated state. nih.govresearchgate.net
The research aimed to establish a reliable computational protocol for predicting chemical shifts to aid in the identification of such compounds. The study revealed that predicting these parameters for organic cations is a significant challenge. The authors found that calculations using the popular B3LYP functional within DFT were insufficient to accurately reproduce the experimental ¹³C chemical shifts. researchgate.net In contrast, the Møller-Plesset perturbation theory (MP2), a more sophisticated electron correlation method, provided results that were in almost perfect agreement with the experimental data. nih.govresearchgate.net
For the prediction of ¹H chemical shifts, the study found that certain hybrid DFT functionals, specifically TPSSh, yielded better agreement with experimental values than the MP2 method. researchgate.net The research also highlighted the importance of modeling solvent effects. While a simple polarizable continuum model (PCM) generally improved the accuracy of the calculations, the prediction for the NH proton required the inclusion of explicit solvent molecules in the computational model to achieve high accuracy. nih.gov
Despite these important methodological findings, specific data tables of the calculated NMR chemical shifts and any associated calculated vibrational frequencies for this compound are not provided in the publicly available abstracts and summaries of this research.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
There are no specific studies in the reviewed scientific literature that report on the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, data on its HOMO-LUMO energy gap, which is crucial for understanding its electronic properties and reactivity, remains uncharacterized computationally. Global reactivity descriptors such as electronegativity, hardness, and softness, which are derived from HOMO-LUMO energies, have also not been reported for this molecule.
Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Theory
The application of Quantum Chemical Topology (QCT) and the Quantum Theory of Atoms in Molecules (AIM) provides profound insights into the nature of chemical bonds and non-covalent interactions. However, a search of the scientific literature did not yield any studies that have applied these powerful theoretical tools to this compound.
Characterization of Intra- and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Without QCT or AIM analyses, a detailed theoretical characterization of the intra- and intermolecular interactions, such as hydrogen bonding involving the pyrrolic N-H group or potential π-π stacking interactions between pyrrole (B145914) rings, is not available for this compound.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a key methodology for investigating the step-by-step mechanisms of chemical reactions, including the characterization of transition states and reaction intermediates. A thorough literature search found no computational studies dedicated to the reaction mechanisms involving this compound. Therefore, its reactivity in various chemical transformations has not been theoretically elucidated.
Transition State Characterization and Energy Barriers
The characterization of transition states and the determination of energy barriers are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the calculation of the geometries and energies of transition state structures.
For reactions such as electrophilic substitution, a common reaction for pyrrole rings, DFT calculations can model the approach of an electrophile to the pyrrole ring. The substitution pattern on this compound, with methyl groups at positions 2 and 3 and an ethyl group at position 4, influences the electron density of the pyrrole ring and thus the preferred site of electrophilic attack. The electron-donating nature of the alkyl groups is expected to increase the nucleophilicity of the pyrrole ring compared to unsubstituted pyrrole.
Theoretical studies on similar substituted pyrroles indicate that the energy barriers for electrophilic substitution are influenced by the nature of the substituent and the attacking electrophile. For instance, in the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, computational results have shown that the energy barrier for the formation of the cycloadduct is regioselective, with one regioisomer being significantly favored due to a lower energy barrier bohrium.com. This suggests that for this compound, electrophilic attack at the unsubstituted position 5 would likely have a lower energy barrier compared to other positions, due to less steric hindrance and the directing effects of the alkyl groups.
Illustrative Data Table for a Hypothetical Electrophilic Bromination Reaction:
| Parameter | C5-Attack | C2-Attack (Hypothetical) |
| Activation Energy (kcal/mol) | Lower Value (e.g., 10-15) | Higher Value (e.g., 20-25) |
| Transition State Geometry | Characterized by the partial formation of a C-Br bond at the C5 position and a delocalized positive charge over the pyrrole ring. | Characterized by significant steric repulsion between the incoming electrophile and the adjacent methyl group. |
| Reaction Enthalpy (kcal/mol) | Exothermic | Less Exothermic or Endothermic |
This table is illustrative and based on general principles of pyrrole reactivity and findings for related compounds. Actual values would require specific DFT calculations for this compound.
Reaction Pathway Elucidation
For the synthesis of substituted pyrroles, various reaction pathways have been explored computationally. For example, the Paal-Knorr synthesis is a common method for preparing pyrroles. Theoretical studies on this reaction mechanism would involve modeling the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, a plausible synthetic route could involve the reaction of 3,4-dimethylhexane-2,5-dione (B1207610) with ammonia (B1221849). Computational elucidation of this pathway would involve calculating the energies of the hemiaminal intermediate, the subsequent cyclization, and the final dehydration steps.
Furthermore, studies on the reactivity of substituted pyrroles, such as their participation in cycloaddition reactions, have been computationally investigated. For instance, the reaction of pyrroles with nitrosoalkenes has been shown to proceed via a hetero-Diels-Alder reaction followed by ring-opening of the cycloadduct bohrium.com. The computational results confirmed the formation of an open-chain oxime as the more stable product, thus elucidating the complete reaction pathway bohrium.com. These findings suggest that this compound could also participate in similar cycloaddition reactions, with the specific pathway and product distribution being influenced by its substitution pattern.
Molecular Docking and Ligand-Protein Interaction Studies (Preclinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a preclinical context, this is crucial for predicting the binding affinity and mode of interaction of a potential drug candidate, such as a derivative of this compound, with a biological target like a protein or enzyme.
Prediction of Binding Modes with Biological Targets
The prediction of binding modes involves docking the 3D structure of this compound into the active site of a target protein. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity.
Pyrrole derivatives have been investigated as inhibitors of various enzymes. For instance, fused 1H-pyrroles have been designed and docked into the active sites of EGFR and CDK2 kinases Current time information in Bangalore, IN.. These studies revealed that the pyrrole-containing compounds could adopt binding modes similar to known inhibitors, forming key interactions with amino acid residues in the active site Current time information in Bangalore, IN.. Similarly, pyrrole-benzimidazole derivatives have shown good affinity for Human NAD(P)H:Quinone oxidoreductase 1 (NQO1) in docking studies nih.gov.
For this compound, a hypothetical docking study against a kinase target might reveal that the pyrrole core acts as a scaffold, with the alkyl substituents occupying hydrophobic pockets within the active site. The N-H group of the pyrrole ring could act as a hydrogen bond donor, a common feature in ligand-protein interactions.
Illustrative Data Table of Predicted Binding Modes for this compound with a Hypothetical Kinase:
| Binding Site Residue | Interaction Type | Distance (Å) |
| Leucine 83 | Hydrophobic | 3.8 |
| Valine 91 | Hydrophobic | 4.1 |
| Alanine 150 | Hydrophobic | 3.9 |
| Aspartate 161 | Hydrogen Bond (with pyrrole N-H) | 2.9 |
| Phenylalanine 162 | π-π Stacking (with pyrrole ring) | 4.5 |
This table is for illustrative purposes. The specific interacting residues and distances would depend on the actual protein target.
Mechanistic Insights into Receptor/Enzyme Interactions
Beyond predicting binding modes, molecular docking can provide mechanistic insights into how a ligand like this compound might modulate the function of a receptor or enzyme. By analyzing the key interactions, it is possible to understand how the ligand stabilizes a particular conformation of the protein, either activating or inhibiting its function.
For example, in the case of enzyme inhibition, docking studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. If this compound binds to the active site where the natural substrate also binds, it would be predicted to be a competitive inhibitor. The ethyl and methyl groups could play a crucial role in providing specificity and enhancing binding affinity through van der Waals interactions with hydrophobic residues in the active site.
Studies on pyrrole-based inhibitors of cyclooxygenase (COX) enzymes have used theoretical modeling to describe the binding properties of these compounds nih.gov. These studies have shown that specific substituents on the pyrrole ring can lead to selective inhibition of either COX-1 or COX-2 by exploiting subtle differences in their active sites nih.gov. This highlights the importance of the substitution pattern on the pyrrole ring for determining the mechanistic details of enzyme inhibition. Therefore, the specific arrangement of ethyl and methyl groups on this compound would be critical in defining its interaction mechanism with any given biological target.
Exploration of Biological Potential and Molecular Mechanisms Preclinical Investigation
In Vitro Studies on Cellular Targets (Excluding Human Clinical Data)
Comprehensive searches have not yielded any specific in vitro studies detailing the effects of 4-Ethyl-2,3-dimethyl-1H-pyrrole on cellular targets. The following sub-sections reflect this lack of data.
Investigation of Antimicrobial Activities (e.g., Antibacterial, Antifungal)
No published research provides data on the antimicrobial properties of this compound. While numerous studies report the antibacterial and antifungal activities of various other pyrrole-containing molecules, often presenting Minimum Inhibitory Concentration (MIC) values against different microbial strains, none of these investigations have included this compound in their screening assays.
Evaluation of Antiproliferative Effects in Cell Lines (Excluding Human Clinical Data)
There is no available data concerning the antiproliferative or cytotoxic effects of this compound on any cell lines. The evaluation of pyrrole (B145914) derivatives as potential anticancer agents is an active area of research, with many studies reporting IC50 values for various complex pyrroles. However, the specific compound has not been assessed in these published screens.
Enzyme Inhibition and Receptor Binding Assays
No information is available from enzyme inhibition or receptor binding assays for this compound. Research into the inhibitory potential of pyrrole derivatives against enzymes like kinases, topoisomerases, or cyclooxygenases focuses on more complex structures. Similarly, receptor binding studies involving pyrrole scaffolds have not included this particular compound. Safety and toxicological data sheets for this compound consistently report "no data available" for toxicological properties.
Elucidation of Molecular Mechanisms of Action in Model Systems
In the absence of primary biological activity data, there have been no subsequent investigations into the molecular mechanisms of action for this compound.
Interaction with Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
There are no studies that describe the interaction of this compound with any molecular targets. Understanding such interactions is contingent on initial findings of biological activity, which are currently not present in the scientific literature for this compound.
Modulatory Effects on Cellular Pathways (e.g., Signal Transduction)
Substituted pyrroles have been identified as inhibitors of key signaling enzymes. For instance, some pyrrole derivatives act as inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), a critical component of T-cell signaling. core.ac.uk Others have been designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory signaling pathway. chalcogen.ro Furthermore, certain pyrrole-based compounds have demonstrated the ability to modulate pathways involved in cancer progression, such as those involving protein kinases. nih.gov
The structural characteristics of This compound , specifically its alkyl substitution pattern, will influence its physicochemical properties and, consequently, its interaction with biological targets. The lipophilicity and steric bulk imparted by the ethyl and dimethyl groups are key determinants for its potential binding to protein kinases, G-protein coupled receptors, or other signaling molecules. However, without specific experimental data, the precise modulatory effects of 4--Ethyl-2,3-dimethyl-1H-pyrrole on cellular pathways remain speculative.
Preclinical Pharmacological Investigations of Pyrrole Scaffolds (Excluding Human Clinical Data)
While preclinical pharmacological data for This compound is not documented, numerous studies have explored the in vivo activities of other substituted pyrroles in animal models. These investigations provide a foundation for understanding the potential therapeutic applications of this class of compounds.
Preclinical studies in animal models have demonstrated a range of pharmacological effects for various pyrrole derivatives. These studies are crucial for establishing proof-of-concept before any potential clinical development.
For example, a series of N-substituted pyrrole-2,5-diones were evaluated for their anxiolytic effects in mice. jscimedcentral.com One of the more lipophilic derivatives demonstrated significant anxiolytic activity at low doses. jscimedcentral.com In another study, new pyrrole derivatives of phencyclidine were synthesized and tested for their analgesic effects in mice using tail immersion and formalin tests. jscimedcentral.com One of the derivatives showed marked analgesic effects in both acute thermal and chemical pain models. jscimedcentral.com
Additionally, a novel series of nonpeptide angiotensin II (AII) receptor antagonists featuring a 1H-pyrrol-1-yl moiety were developed and tested in a renal hypertensive rat model. nih.gov One of the lead compounds demonstrated a dose-dependent decrease in blood pressure that was sustained for over 24 hours, highlighting its potential as an antihypertensive agent. nih.gov
These examples underscore the diverse in vivo pharmacological activities of the pyrrole scaffold. The specific substitutions on the pyrrole ring are critical in determining the nature and potency of the observed effects.
Table 1: Examples of In Vivo Proof-of-Concept Studies for Substituted Pyrrole Derivatives
| Compound Class | Animal Model | Investigated Activity | Key Finding | Reference |
| N-substituted pyrrole-2,5-diones | Mice | Anxiolytic | A lipophilic derivative showed significant anxiolytic effects at low doses. | jscimedcentral.com |
| Pyrrole derivatives of phencyclidine | Mice | Analgesic | A derivative with a methyl-substituted phenyl group exhibited significant analgesic effects. | jscimedcentral.com |
| 1H-pyrrol-1-yl imidazole (B134444) derivatives | Rats | Antihypertensive | A lead compound demonstrated a sustained, dose-dependent reduction in blood pressure. | nih.gov |
This table presents data for various pyrrole derivatives and not specifically for this compound.
Specific metabolomic and proteomic profiling studies for This compound have not been reported. Such studies are instrumental in elucidating the mechanism of action of a compound by providing a global view of the changes in metabolite and protein levels within a biological system upon treatment.
In a broader context, metabolomics has been employed to study the effects of other pyrrole-containing compounds. For instance, metabolomic approaches have been used to understand the biosynthesis of 2-acetyl-1-pyrroline, a key aroma compound in fragrant rice, where pyrrole itself was identified as a related metabolite. researchgate.net This highlights how metabolomics can unravel pathways involving simple pyrroles.
Proteomics can identify the protein targets of a compound and the downstream pathways it affects. For example, proteomic studies of cancer cells treated with pyrrole-based drugs could reveal alterations in proteins involved in cell cycle regulation, apoptosis, or signal transduction. uts.edu.au Integrated proteomic and metabolomic analyses of plasma exosomes have been used to identify potential biomarkers and pathological mechanisms, a strategy that could be applied to investigate the biological effects of novel pyrrole compounds. nih.gov
The metabolism of pyrroles is known to proceed via oxidation by cytochrome P450 enzymes, often at the carbons adjacent to the nitrogen, leading to the formation of pyrrolidinones. hbni.ac.in More complex oxidative reactions can even lead to the opening of the pyrrole ring. hbni.ac.in A metabolomic study of This compound would likely identify such metabolites and provide insights into its biotransformation and potential for bioactivation or detoxification.
Table 2: Potential Applications of Omics Technologies for Investigating Pyrrole Derivatives
| Omics Technology | Application | Potential Insights for Pyrrole Derivatives |
| Metabolomics | Identification and quantification of small-molecule metabolites in a biological system. | Elucidation of metabolic pathways, identification of biotransformation products, and understanding of off-target effects. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Identification of direct protein targets, characterization of changes in protein expression and post-translational modifications, and mapping of affected signaling networks. |
| Integrated Multi-Omics | Combination of genomics, transcriptomics, proteomics, and metabolomics data. | A holistic understanding of the compound's mechanism of action, identification of biomarkers for efficacy, and prediction of potential toxicities. |
This table outlines the general utility of these technologies for the study of novel compounds like this compound.
While This compound is a known chemical entity, there is a significant gap in the scientific literature regarding its specific biological activities. Preclinical investigations into its modulatory effects on cellular pathways, in vivo efficacy, and metabolomic and proteomic interactions are currently absent. However, the extensive research on the broader pyrrole scaffold reveals a wide range of pharmacological potential, including analgesic, anxiolytic, and antihypertensive properties. Future research is warranted to specifically investigate This compound to determine if it shares the therapeutic promise of other substituted pyrroles and to elucidate its unique biological profile.
Future Research Directions and Unexplored Avenues for 4 Ethyl 2,3 Dimethyl 1h Pyrrole
Development of Novel Stereoselective Synthetic Methods
The synthesis of substituted pyrroles is a well-established area of organic chemistry. researchgate.net However, the development of novel stereoselective synthetic methods for producing specific enantiomers or diastereomers of chiral pyrrole (B145914) derivatives remains a significant challenge and a promising area for future research. In the context of 4-Ethyl-2,3-dimethyl-1H-pyrrole, which is itself achiral, the introduction of substituents that create stereocenters would open up new avenues for its application, particularly in medicinal chemistry and materials science.
Future research should focus on asymmetric catalytic methods to control the stereochemistry of reactions involving the pyrrole nucleus. Transition-metal-catalyzed cross-coupling reactions, for instance, could be adapted to introduce chiral side chains onto the pyrrole ring with high enantioselectivity. acs.org Furthermore, the development of organocatalytic methods presents a greener and often more versatile alternative for the stereoselective functionalization of the pyrrole core. The enantioselective preparation of chiral conjugated enynes from prochiral or racemic substrates is a challenging yet promising area. acs.org
| Synthetic Approach | Potential for Stereocontrol | Key Research Focus |
| Asymmetric Catalysis | High | Development of chiral ligands for transition metals (e.g., Rhodium, Palladium) to direct stereoselective C-H functionalization or cross-coupling reactions. acs.org |
| Organocatalysis | High | Design of chiral organic catalysts (e.g., proline derivatives) to facilitate enantioselective alkylation or addition reactions on the pyrrole ring or its precursors. |
| Biocatalysis | High | Engineering of enzymes (e.g., P450 monooxygenases) to perform stereoselective hydroxylation or other modifications on the ethyl or methyl groups. |
| Chiral Pool Synthesis | Moderate to High | Utilization of readily available chiral starting materials to construct the pyrrole ring with predetermined stereocenters. |
Exploration of Bio-orthogonal and Click Chemistry Modifications
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov "Click chemistry" provides a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov Applying these powerful tools to this compound could enable its use as a molecular probe or for the targeted delivery of therapeutic agents.
Future research should aim to introduce functional groups onto the this compound scaffold that are amenable to bio-orthogonal "click" reactions. For instance, the incorporation of an azide (B81097) or a terminal alkyne group would allow for its conjugation to biomolecules or surfaces functionalized with the corresponding reaction partner via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The development of such modified pyrroles would pave the way for their use in chemical biology to study cellular processes or in the development of targeted drug delivery systems. The reactivity and stability of related heterocyclic compounds like 4H-pyrazoles in bioorthogonal reactions suggest a promising avenue for pyrrole derivatives. nih.govresearchgate.net
| Click Reaction Type | Required Functional Group on Pyrrole | Potential Application |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | Fluorescent labeling of biomolecules, surface immobilization. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | In vivo imaging and tracking of the molecule in living organisms. nih.gov |
| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine or Strained Alkene/Alkyne | Rapid and catalyst-free ligation for cellular imaging. |
| Iminosydnone/Cyclooctyne Cycloaddition (SPICC) | Iminosydnone | Generation of a pyrazole (B372694) product with potential for cargo release. nih.gov |
Advanced Materials with Tunable Electronic and Photonic Properties
Pyrrole-containing polymers are known for their interesting electronic and optical properties, making them valuable components in organic electronics. researchgate.netscispace.com The specific substituents on the pyrrole ring can significantly influence these properties. researchgate.net For this compound, the ethyl and methyl groups provide a basic scaffold whose electronic and photonic characteristics can be further tuned through strategic chemical modifications.
Future research should explore the synthesis of oligomers and polymers incorporating the this compound unit. By introducing various functional groups at the remaining positions of the pyrrole ring or by copolymerizing it with other aromatic monomers, it should be possible to create a library of materials with a wide range of electronic and photonic properties. rsc.org Density Functional Theory (DFT) calculations can be employed to predict how different substituents will affect the HOMO/LUMO energy levels, bandgap, and charge transport properties of these materials, guiding the synthetic efforts towards materials with desired characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.net The introduction of aromatic carbonyls has been shown to enhance intersystem crossing in other pyrrole derivatives, a property that could be explored for developing phosphorescent materials. nih.gov
| Material Type | Potential Application | Key Property to Tune |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Bandgap, charge carrier mobility, and luminescence. rsc.org |
| Sensor Materials | Chemical and Biological Sensors | Changes in fluorescence or conductivity upon analyte binding. |
| Non-linear Optical Materials | Optical Switching and Data Storage | High third-order optical nonlinearity. scispace.com |
| Phosphorescent Materials | Bioimaging, Organic Electronics | Efficient intersystem crossing and long-lived excited states. nih.gov |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
While some pyrrole derivatives have shown a range of biological activities, including anticancer and antimicrobial properties, the specific interactions of this compound with biological targets remain largely unexplored. ontosight.ainih.govresearchgate.net A deeper mechanistic understanding of how this compound and its derivatives interact with proteins, enzymes, and nucleic acids at the molecular level is crucial for realizing its therapeutic potential.
Future research should employ a combination of in silico and in vitro techniques to identify potential biological targets for this compound. Molecular docking and virtual screening can be used to predict binding affinities to a wide range of proteins. nih.gov Promising candidates can then be validated through experimental assays, such as enzyme inhibition studies or surface plasmon resonance (SPR) to measure binding kinetics. X-ray crystallography or cryo-electron microscopy could provide detailed structural information on the binding mode of the compound to its target, which is invaluable for structure-based drug design. Understanding these interactions is a critical step towards developing new therapeutic agents based on the this compound scaffold.
| Research Technique | Information Gained | Potential Outcome |
| Molecular Docking & Virtual Screening | Prediction of binding modes and affinities to biological targets. nih.gov | Identification of potential protein targets for therapeutic intervention. |
| In Vitro Cytotoxicity Assays | Assessment of the compound's effect on cell viability in various cell lines. researchgate.net | Prioritization of compounds for further development as anticancer or antimicrobial agents. |
| Enzyme Inhibition Assays | Quantification of the compound's ability to inhibit specific enzyme activity. | Development of targeted enzyme inhibitors. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound bound to its biological target. | Rational design of more potent and selective analogs. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to drug discovery. ijsetpub.comnih.govresearchgate.net Applying these computational tools to the study of this compound and its derivatives can significantly accelerate the pace of discovery and optimization.
Future research should focus on developing and applying AI/ML models to predict the properties and activities of novel derivatives of this compound. For instance, quantitative structure-activity relationship (QSAR) models can be trained on existing data to predict the biological activity of new, unsynthesized compounds. nih.gov Generative models can be used to design novel pyrrole derivatives with desired properties, such as improved binding affinity to a specific target or optimized electronic properties for materials applications. ijsetpub.com Furthermore, AI can assist in retrosynthetic analysis, proposing efficient synthetic routes for these novel compounds. nih.gov This integration of AI/ML will enable a more data-driven and efficient approach to exploring the chemical space around this compound. By leveraging AI, researchers can more effectively design new antibiotic candidates with enhanced therapeutic indices. acs.org
| AI/ML Application | Research Goal | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material properties of new derivatives. | Faster screening of virtual compound libraries. |
| Generative Models | Design novel pyrrole derivatives with optimized properties. | Discovery of new drug candidates or materials with enhanced performance. ijsetpub.com |
| Retrosynthesis Prediction | Propose efficient synthetic routes for target molecules. | Acceleration of the synthesis of novel compounds. nih.gov |
| Reaction Outcome Prediction | Predict the products and yields of chemical reactions involving the pyrrole. | Optimization of reaction conditions and reduction of experimental effort. ijsetpub.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethyl-2,3-dimethyl-1H-pyrrole?
- Methodology : Common approaches include:
-
Cyclization of substituted dienes : As demonstrated in the synthesis of 3,4-dimethyl-1H-pyrrole using 2,3-dimethyl-1,3-butadiene and ethylcarbamate under thermal conditions .
-
Functionalization via alkylation : Ethyl groups can be introduced via alkylation reactions, often using gold-catalyzed cyclization or NaH-supported methods, as seen in heterocycle synthesis .
-
Multi-step protocols : Chlorination and cyclization steps, similar to those used for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, may apply, requiring precise control of solvent (e.g., carbon tetrachloride) and reagents like N-bromosuccinimide .
Synthetic Step Reagents/Conditions Key Reference Cyclization Ethylcarbamate, heat Chlorination N-Bromosuccinimide, CCl₄
Q. How is the structural characterization of this compound performed?
- Techniques :
- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry, as applied to related pyrrolo-pyrimidine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve substituent positions (e.g., ethyl and methyl groups), with chemical shifts typically observed at δ 2.1–2.5 ppm for alkyl groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in biological research?
- Biological Activity :
- Diagnostic use : Analogous pyrroles (e.g., 3-Ethyl-2,4-dimethyl-1H-pyrrole) are biomarkers for pyrrole disorders linked to hemoglobin synthesis abnormalities .
- Drug discovery : Derivatives exhibit potential as enzyme inhibitors or receptor modulators, particularly in cancer research, as seen in ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate .
Advanced Research Questions
Q. How do solvent and catalyst choices influence the functionalization of this compound?
- Key Findings :
- Solvent polarity : Bromination reactions fail in ethyl acetate but succeed in CCl₄ due to enhanced electrophilic reactivity .
- Catalyst selection : Gold(I) catalysts enable regioselective cyclopropane functionalization in pyrrole derivatives, while NaH promotes cyclization in N-propargyl systems .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Approach :
- Database-driven modeling : Tools leveraging REAXYS and PISTACHIO databases predict feasible synthetic routes and regioselectivity, as validated in pyrrolo-pyrimidine synthesis .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack, particularly at the pyrrole nitrogen or β-carbons .
Q. How can contradictions in reported reaction yields be resolved?
- Case Study :
- Variable chlorination efficiency : Discrepancies in yields (e.g., 76% vs. lower values) may stem from trace moisture affecting N-bromosuccinimide activity. Rigorous drying of solvents (e.g., over P₂O₅) is critical .
- Mitigation :
- Reproducibility protocols : Standardize reaction conditions (temperature, solvent purity) and validate intermediates via LCMS .
Q. What strategies optimize the pharmacological activity of pyrrole derivatives?
- Design Principles :
- Bioisosteric replacement : Substituting ethyl groups with fluorophenyl moieties enhances target binding, as seen in kinase inhibitors .
- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces oxidative metabolism, improving half-life .
Methodological Considerations
Q. What analytical techniques distinguish between regioisomers in substituted pyrroles?
- Best Practices :
- 2D NMR (COSY, NOESY) : Resolve spatial proximity of substituents (e.g., ethyl vs. methyl groups) .
- X-ray crystallography : Definitive assignment of substitution patterns, as demonstrated for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
